molecular formula C18H20ClN7O2 B14085359 1-{2-[(4-chlorophenyl)amino]ethyl}-3,7,9-trimethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione

1-{2-[(4-chlorophenyl)amino]ethyl}-3,7,9-trimethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione

Cat. No.: B14085359
M. Wt: 401.8 g/mol
InChI Key: LXVKIACXGZVETJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{2-[(4-chlorophenyl)amino]ethyl}-3,7,9-trimethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione is a synthetic compound that belongs to the class of triazino purines. This compound is characterized by its complex structure, which includes a chlorophenyl group, an aminoethyl chain, and a triazino purine core. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

The synthesis of 1-{2-[(4-chlorophenyl)amino]ethyl}-3,7,9-trimethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione involves multiple steps, typically starting with the preparation of the triazino purine core. The synthetic route may include the following steps:

    Formation of the triazino purine core: This step involves the cyclization of appropriate precursors under controlled conditions to form the triazino purine structure.

    Introduction of the chlorophenyl group: This can be achieved through a substitution reaction where a chlorophenyl group is introduced to the triazino purine core.

    Attachment of the aminoethyl chain: This step involves the reaction of the intermediate compound with an aminoethyl reagent to form the final product.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

1-{2-[(4-chlorophenyl)amino]ethyl}-3,7,9-trimethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The chlorophenyl group can undergo substitution reactions with

Properties

Molecular Formula

C18H20ClN7O2

Molecular Weight

401.8 g/mol

IUPAC Name

1-[2-(4-chloroanilino)ethyl]-3,7,9-trimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione

InChI

InChI=1S/C18H20ClN7O2/c1-11-10-25-14-15(23(2)18(28)24(3)16(14)27)21-17(25)26(22-11)9-8-20-13-6-4-12(19)5-7-13/h4-7,20H,8-10H2,1-3H3

InChI Key

LXVKIACXGZVETJ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)C)CCNC4=CC=C(C=C4)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.